5-(Pyridin-4-YL)piperazin-2-one
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Overview
Description
5-(Pyridin-4-YL)piperazin-2-one is an organic compound that features a piperazine ring substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is a white to pale yellow solid, soluble in various organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-YL)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, followed by deprotection and selective intramolecular cyclization . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-YL)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to various substituted piperazine derivatives .
Scientific Research Applications
5-(Pyridin-4-YL)piperazin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-YL)piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for dopamine receptors, modulating neurotransmitter activity in the brain. This interaction can influence various signaling pathways, including the mesocorticolimbic dopamine system, which is associated with reward and addiction . Additionally, it may inhibit certain enzymes or proteins involved in disease processes, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share a similar piperazine ring structure but differ in their substitution patterns and pharmacological properties.
Piperazine derivatives: These include compounds like 1-(2-Phenylethyl)piperazin-2-one hydrochloride and 1-(3,5-Dimethylbenzyl)piperazin-2-one hydrochloride, which have different substituents on the piperazine ring.
Uniqueness
5-(Pyridin-4-YL)piperazin-2-one is unique due to its specific substitution with a pyridine moiety, which imparts distinct chemical and biological properties. This substitution enhances its potential as a ligand for various receptors and its ability to participate in diverse chemical reactions .
Properties
IUPAC Name |
5-pyridin-4-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-9-6-11-8(5-12-9)7-1-3-10-4-2-7/h1-4,8,11H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFIOZLROJKOPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(=O)N1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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